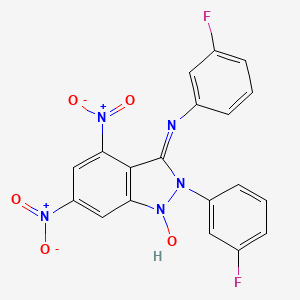![molecular formula C13H8N5O7- B11518965 ({2,6-Dinitro-3'-oxo-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoxaline]-2,5-dien-4-ylidene}nitroso)oxidanide](/img/structure/B11518965.png)
({2,6-Dinitro-3'-oxo-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoxaline]-2,5-dien-4-ylidene}nitroso)oxidanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({2,6-Dinitro-3’-oxo-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoxaline]-2,5-dien-4-ylidene}nitroso)oxidanide: is a complex organic compound characterized by its unique spiro structure, which includes a quinoxaline moiety fused with a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({2,6-Dinitro-3’-oxo-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoxaline]-2,5-dien-4-ylidene}nitroso)oxidanide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine derivative with a diketone, such as cyclohexane-1,2-dione, under acidic conditions to form the quinoxaline ring.
Nitration: The quinoxaline derivative is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions.
Spirocyclization: The nitrated quinoxaline undergoes a spirocyclization reaction with a suitable cyclohexane derivative, forming the spiro[cyclohexane-1,2’-quinoxaline] structure.
Nitrosation: Finally, the compound is treated with a nitrosating agent, such as sodium nitrite in the presence of an acid, to introduce the nitroso group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
({2,6-Dinitro-3’-oxo-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoxaline]-2,5-dien-4-ylidene}nitroso)oxidanide: can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium methoxide (NaOCH₃) in methanol or other nucleophiles in appropriate solvents.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
({2,6-Dinitro-3’-oxo-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoxaline]-2,5-dien-4-ylidene}nitroso)oxidanide: has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structure and reactivity.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ({2,6-Dinitro-3’-oxo-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoxaline]-2,5-dien-4-ylidene}nitroso)oxidanide involves its interaction with molecular targets through its nitro and nitroso groups. These functional groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biomolecules can influence its binding affinity and specificity.
Comparison with Similar Compounds
({2,6-Dinitro-3’-oxo-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoxaline]-2,5-dien-4-ylidene}nitroso)oxidanide: can be compared with other spiroquinoxaline derivatives:
Spiro[cyclohexane-1,2’-quinoxaline]-2,5-dione: Lacks the nitro and nitroso groups, resulting in different reactivity and applications.
2,6-Dinitro-3’-oxo-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoxaline]: Similar structure but without the nitroso group, affecting its redox properties.
Nitrosoquinoxaline derivatives: Share the nitroso group but differ in the spiro structure, leading to variations in biological activity and chemical reactivity.
The uniqueness of ({2,6-Dinitro-3’-oxo-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoxaline]-2,5-dien-4-ylidene}nitroso)oxidanide lies in its combination of nitro, nitroso, and spiro structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H8N5O7- |
|---|---|
Molecular Weight |
346.23 g/mol |
IUPAC Name |
(3',5'-dinitro-3-oxospiro[1,4-dihydroquinoxaline-2,4'-cyclohexa-2,5-diene]-1'-ylidene)-dioxidoazanium |
InChI |
InChI=1S/C13H8N5O7/c19-12-13(15-9-4-2-1-3-8(9)14-12)10(17(22)23)5-7(16(20)21)6-11(13)18(24)25/h1-6,15H,(H-,14,19,20,21)/q-1 |
InChI Key |
XIBVNYGNKYJJSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3(N2)C(=CC(=[N+]([O-])[O-])C=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate](/img/structure/B11518887.png)
![(6Z)-3-(4-tert-butylphenyl)-6-(2-chlorobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11518898.png)
![1,3-bis(4-bromophenyl)-2-(4-methylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B11518900.png)
![N-[(2E,5Z)-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11518905.png)

![1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N-ethyl-N'-[4-(trifluoromethoxy)phenyl]carbamimidothioate](/img/structure/B11518914.png)

![2-({2-ethoxy-4-[(E)-{(2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)benzonitrile](/img/structure/B11518925.png)

![2-{[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11518948.png)
![3-chloro-N-(2-chloro-3-methylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11518951.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B11518955.png)
![6-(4-hydroxyphenyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11518958.png)
